

Spectroscopic Analysis of 4-Amino-6-methylnicotinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-6-methylnicotinic acid

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This technical guide provides a comprehensive overview of the spectroscopic analysis of **4-Amino-6-methylnicotinic acid**, a crucial pyridine derivative with potential applications in pharmaceutical research and development. The document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into the structural elucidation of this compound through various spectroscopic techniques. While experimental data for **4-Amino-6-methylnicotinic acid** is not extensively available in public literature, this guide synthesizes information from closely related analogs to predict its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **4-Amino-6-methylnicotinic acid** based on the analysis of structurally similar compounds. These predictions serve as a baseline for researchers undertaking the experimental characterization of this molecule.

Table 1: Predicted ^1H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8-8.0	s	1H	H5 (Aromatic)
~6.2-6.4	s	1H	H2 (Aromatic)
~5.0-6.0	br s	2H	-NH ₂
~2.3-2.5	s	3H	-CH ₃
~12.0-13.0	br s	1H	-COOH

Note: Predicted chemical shifts are relative to a standard solvent like DMSO-d₆. The broad signals for the amino and carboxylic acid protons are due to hydrogen bonding and exchange.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~168-170	C=O (Carboxylic Acid)
~160-162	C4-NH ₂
~155-157	C6-CH ₃
~148-150	C5
~105-107	C3
~100-102	C2
~20-22	-CH ₃

Table 3: Predicted FTIR Spectral Data

Wavenumber (cm ⁻¹)	Vibration	Functional Group
3400-3200	N-H Stretch	Primary Amine
3300-2500	O-H Stretch	Carboxylic Acid
1710-1680	C=O Stretch	Carboxylic Acid
1640-1600	N-H Bend	Primary Amine
1600-1450	C=C & C=N Stretch	Aromatic Ring
1300-1200	C-N Stretch	Aryl Amine
900-650	C-H Bend	Aromatic Ring

Table 4: Predicted Mass Spectrometry Data

m/z	Interpretation
152	[M] ⁺ (Molecular Ion)
135	[M-OH] ⁺
107	[M-COOH] ⁺
92	[M-COOH-CH ₃] ⁺

Note: Fragmentation patterns in mass spectrometry can vary depending on the ionization technique used.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are standard procedures and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-Amino-6-methylnicotinic acid** in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD). The choice of solvent is critical to avoid signal overlap.
- **Internal Standard:** Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.
- **Data Acquisition:** Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled sequence is typically used.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

- **Sample Preparation:** Grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.^[1]
- **Pellet Formation:** Transfer the mixture to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.^[1]
- **Background Spectrum:** Collect a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- **Sample Spectrum:** Place the KBr pellet in the sample holder and acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

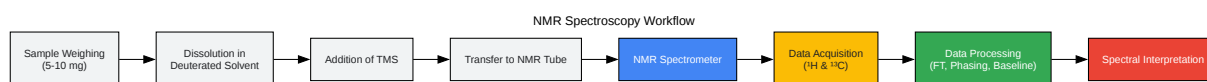
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electrospray Ionization - ESI):

- **Sample Preparation:** Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[2] Further dilute this stock solution to a final concentration of around 10 µg/mL.[2]
- **Infusion:** Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate.
- **Ionization:** Apply a high voltage to the capillary tip to generate charged droplets, which desolvate to produce gas-phase ions.[3]
- **Mass Analysis:** Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight) to obtain the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

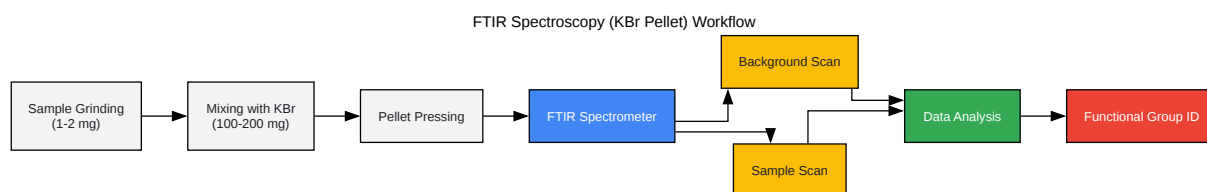
Visualizations

The following diagrams illustrate the experimental workflows and a potential biological signaling pathway relevant to aminonicotinic acid derivatives.



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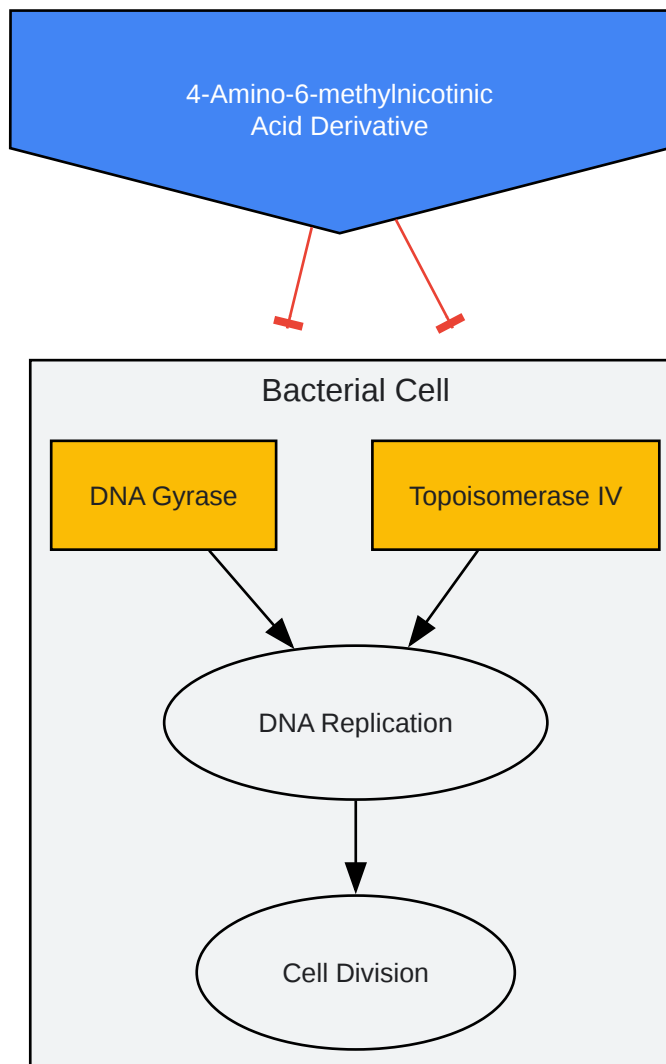
NMR Spectroscopy Workflow



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FTIR Spectroscopy (KBr Pellet) Workflow

Hypothetical Signaling Pathway Inhibition

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Hypothetical Signaling Pathway Inhibition

Biological Context and Drug Development Potential

Derivatives of nicotinic acid are recognized for a wide array of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[4] Specifically, aminonicotinic acid derivatives have been investigated for their potential as antimicrobial agents. Some studies suggest that compounds with a 6-aminonicotinic acid scaffold can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication.[5] This mechanism of action is a key target for the development of new antibiotics.

The structural features of **4-Amino-6-methylnicotinic acid**, with its amino and carboxylic acid functional groups on a pyridine core, make it a promising candidate for further investigation and modification in drug discovery programs. The amino group can be a key site for forming hydrogen bonds with biological targets, while the carboxylic acid can be modified to improve pharmacokinetic properties. Further research into the biological activity of this specific compound is warranted to explore its full therapeutic potential.

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